molecular formula C6H12O5 B7795936 1,4-Anhydro-D-glucitol CAS No. 28218-56-6

1,4-Anhydro-D-glucitol

Cat. No.: B7795936
CAS No.: 28218-56-6
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-JGWLITMVSA-N
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Description

Overview of Anhydro Sugar Alcohols in Mammalian Metabolism

Anhydro sugar alcohols are polyols that have lost a water molecule to form a cyclic ether structure. In mammalian metabolism, the most well-documented anhydro sugar alcohol is 1,5-Anhydro-D-glucitol (1,5-AG). nih.govhmdb.ca It is a validated marker for short-term glycemic control in diabetes mellitus. hmdb.cachemsynlab.com 1,5-AG is primarily derived from food, absorbed in the intestine, and is metabolically stable. hmdb.ca Its levels in the blood are regulated by renal reabsorption, a process that is competitively inhibited by high glucose levels. hmdb.ca

In contrast, detailed research on the specific role and metabolic pathways of 1,4-Anhydro-D-glucitol in mammalian systems is not extensively documented in publicly available scientific literature. While it is known as a chemical compound and has been used in some biological research contexts, such as in the production of acetate (B1210297) extracts from fetal bovine erythrocytes, its natural occurrence and metabolic fate in mammals are not well-established. biosynth.com

Differentiating Structural Features and Isomeric Considerations: this compound vs. 1,5-Anhydro-D-glucitol

The primary difference between this compound and 1,5-Anhydro-D-glucitol lies in their cyclic structure, which dictates their chemical and biological properties.

This compound contains a five-membered tetrahydrofuran (B95107) ring, formed by the removal of a water molecule between the hydroxyl groups on carbons 1 and 4 of D-glucitol. ontosight.ai This structure is also referred to as 1,4-sorbitan. chemspider.com

1,5-Anhydro-D-glucitol possesses a six-membered tetrahydropyran (B127337) ring, resulting from dehydration between the hydroxyl groups on carbons 1 and 5 of D-glucitol. researchgate.nettandfonline.com This pyranoid ring structure is a close analog of glucose. researchgate.net

This structural variance has significant implications. The six-membered ring of 1,5-AG allows it to mimic glucose more closely, hence its interaction with glucose transport systems in the kidney. hmdb.ca The five-membered furanoid ring of 1,4-AG results in a different three-dimensional conformation, which likely leads to different biological interactions, though these are not as well-studied.

Table 1: Structural and Chemical Comparison of Anhydro-D-glucitol Isomers

Feature This compound 1,5-Anhydro-D-glucitol
Systematic Name (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
Ring Structure Five-membered tetrahydrofuran ring Six-membered tetrahydropyran ring
CAS Number 27299-12-3 154-58-5
Molecular Formula C₆H₁₂O₅ C₆H₁₂O₅
Molecular Weight 164.16 g/mol 164.16 g/mol
Biological Significance Limited information available; used as a synthetic intermediate. Well-established marker for glycemic control.

Data sourced from PubChem CID 10953859 & 64960 nih.govnih.gov

Historical Context of Anhydro-D-glucitol Research

The research history of anhydro-D-glucitols is largely dominated by the 1,5-isomer due to its clinical relevance. 1,5-Anhydro-D-glucitol was discovered in the plant Polygala senega in the late 19th century. Its presence in human blood and its connection to diabetes were established much later, leading to its use as a clinical marker.

The history of This compound is more rooted in synthetic and industrial chemistry. It is recognized as a useful intermediate in the synthesis of various compounds, including prostaglandins. chemicalbook.com Its synthesis is often a key step in creating more complex molecules. For instance, it can be dehydrated to form 1,4:3,6-dianhydro-D-glucitol (isosorbide), a valuable platform chemical. researchgate.net While its synthesis and chemical properties are described in the literature, a significant historical research trajectory focused on its direct biological functions in mammals is not apparent. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
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InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
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InChI Key

JNYAEWCLZODPBN-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
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Molecular Formula

C6H12O5
Source PubChem
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DSSTOX Substance ID

DTXSID20893390, DTXSID50893383
Record name 1,4-Anhydroglucitol
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Molecular Weight

164.16 g/mol
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CAS No.

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6
Record name 1,4-Sorbitan
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Biosynthesis and Metabolic Pathways Involving 1,4 Anhydro D Glucitol

Enzymatic Conversion Pathways

The formation of 1,5-anhydro-D-glucitol from glycogen (B147801) is a two-step enzymatic process that occurs in various organisms, including mammals. researchgate.net This pathway provides a direct link between glycogen stores and the production of this unique polyol.

The initial and rate-limiting step in this pathway is the degradation of α-1,4-glucans, such as glycogen and starch, by the enzyme α-1,4-glucan lyase (EC 4.2.2.13). thieme-connect.com Unlike phosphorylases or hydrolases that cleave glycosidic bonds using phosphate (B84403) or water, this lyase acts on the non-reducing ends of the glucan chains, catalyzing the cleavage of the α-1,4-glucosidic bond and concurrently forming a 1,2-unsaturated sugar ring. thieme-connect.comresearchgate.net This unstable intermediate is then eliminated, releasing 1,5-anhydro-D-fructose (1,5-AF). researchgate.net This process establishes 1,5-AF as the central intermediate of this alternative glycogen catabolic pathway. thieme-connect.comresearchgate.net The enzyme has been identified in various organisms, including fungi, algae, and mammalian tissues. thieme-connect.com

Once formed, 1,5-anhydro-D-fructose is rapidly metabolized into 1,5-anhydro-D-glucitol. mdpi.com This conversion is a reduction reaction catalyzed by one or more enzymes belonging to the aldo-keto reductase superfamily, referred to as anhydrofructose reductases (AF reductases). researchgate.net These enzymes utilize NADPH as a cofactor to reduce the keto group at the C-2 position of 1,5-AF, yielding the stable polyol 1,5-AG. researchgate.netmdpi.com In vivo studies in both swine and humans have demonstrated that 1,5-AF is quickly and efficiently metabolized to 1,5-AG, with administered 1,5-AF being largely undetectable in the blood, while levels of 1,5-AG rise significantly. nih.goviiarjournals.org

Dietary Origin and Endogenous Production of Anhydro-D-glucitols

The pool of 1,5-anhydro-D-glucitol in the body is maintained through two primary sources: ingestion from dietary sources and de novo endogenous synthesis. nih.goviiarjournals.org 1,5-AG is naturally present in a variety of common foods. caymanchem.com

Endogenous production, as described above, occurs via the anhydrofructose pathway from hepatic glycogen stores. nih.govjst.go.jp It has been estimated that approximately 0.438 mg of 1,5-AG is synthesized daily in the human body through this pathway. nih.goviiarjournals.org The balance between dietary intake and endogenous synthesis contributes to the circulating levels of 1,5-AG.

Intermediates and Related Metabolites within Anhydrofructose Pathway

1,5-Anhydro-D-fructose is the central junction of the pathway, leading not only to 1,5-AG but also to other metabolites. thieme-connect.com In certain fungi, 1,5-AF can be further converted through a series of enzymatic reactions involving intermediates such as Ascopyrone P (APP) and Ascopyrone M (APM) to produce antimicrobial compounds like microthecin. thieme-connect.com While 1,5-AG is the primary reduction product in mammals, the pathway's complexity in other organisms highlights the versatility of 1,5-AF as a precursor. thieme-connect.com

Pathway ComponentDescription
Substrate Glycogen / Starch (α-1,4-glucans)
Enzyme 1 α-1,4-Glucan Lyase
Intermediate 1 1,5-Anhydro-D-fructose (1,5-AF)
Enzyme 2 NADPH-dependent AF Reductase
Product 1,5-Anhydro-D-glucitol (1,5-AG)
Other Metabolites Ascopyrone P (APP), Ascopyrone M (APM), Microthecin (in fungi)

Regulation of Anhydro-D-glucitol Homeostasis in Biological Fluids

The homeostasis of 1,5-anhydro-D-glucitol in biological fluids, particularly blood, is tightly regulated, primarily by the kidneys. caymanchem.com Circulating 1,5-AG is freely filtered by the glomerulus and is then almost completely reabsorbed in the renal tubules under normal physiological conditions. caymanchem.com This efficient reabsorption is responsible for maintaining stable serum concentrations.

However, this tubular reabsorption mechanism is competitively inhibited by glucose. During periods of hyperglycemia, when blood glucose levels exceed the renal threshold for reabsorption (typically >180 mg/dL), the high concentration of glucose in the glomerular filtrate saturates the transport channels, thereby blocking the reabsorption of 1,5-AG. caymanchem.comchemsynlab.com This leads to a significant increase in the urinary excretion of 1,5-AG and a corresponding decrease in its serum levels. caymanchem.com This inverse relationship between serum 1,5-AG and glucosuria makes it a sensitive marker for short-term glycemic control. caymanchem.com

FactorEffect on Serum 1,5-AG LevelsMechanism
Normoglycemia StableEfficient renal tubular reabsorption.
Hyperglycemia/Glucosuria DecreaseCompetitive inhibition of renal reabsorption by glucose, leading to increased urinary excretion. caymanchem.com
Dietary Intake IncreaseAbsorption from food sources. caymanchem.com
Endogenous Production IncreaseSynthesis from glycogen via the anhydrofructose pathway. nih.gov

Biological Functions and Physiological Roles of Anhydro D Glucitols

General Biological Significance of Anhydro Sugar Derivatives

Anhydro sugars, also referred to as intramolecular anhydrides, are sugar derivatives formed by the elimination of one or more water molecules from the hydroxyl groups of a parent sugar. researchgate.net This process results in the formation of an additional ring structure within the molecule. researchgate.net These compounds are widely distributed in nature and serve as versatile starting materials in carbohydrate chemistry for the synthesis of various compounds. researchgate.net The reactivity and stability of anhydro sugars are influenced by the size of their oxygen-containing rings; those with smaller rings, like oxirane (three-membered) and oxetane (B1205548) (four-membered), are generally more reactive than those with larger oxolane (five-membered) or oxane (six-membered) rings. researchgate.net Their unique structures allow for specific chemical modifications, making them valuable in the synthesis of oligosaccharides and other biologically important molecules. nih.gov For instance, 2,3-anhydro sugars have been utilized in the highly stereoselective synthesis of oligosaccharides. nih.gov

Potential Modulatory Effects on Glycogenolysis and Gluconeogenesis (Referring to 1,5-Anhydro-D-glucitol)

While direct studies on 1,5-Anhydro-D-glucitol's effect on glycogenolysis and gluconeogenesis are limited, research on analogous anhydro sugar derivatives provides insight into their potential modulatory roles in these metabolic pathways. Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors, while glycogenolysis is the breakdown of glycogen (B147801) to release glucose. wikipedia.orgpressbooks.pub

Studies on the compound 2,5-anhydro-D-mannitol have demonstrated inhibitory effects on both gluconeogenesis and glycogenolysis. nih.gov In hepatocytes isolated from fasted rats, 2,5-anhydro-D-mannitol was found to inhibit the production of glucose from precursors like alanine, lactate, and pyruvate. nih.gov It also significantly inhibited glycogenolysis in liver cells from fed rats. nih.gov The mechanism of this inhibition is attributed to the phosphorylation of 2,5-anhydro-D-mannitol into its phosphate (B84403) esters. nih.gov These phosphorylated derivatives can then interfere with key enzymes in glucose metabolism. For example, 2,5-anhydro-D-mannitol 1-phosphate inhibits rat liver glycogen phosphorylase, and 2,5-anhydro-D-mannitol 1,6-bisphosphate inhibits fructose (B13574) 1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis. nih.gov These findings suggest that anhydro sugar derivatives, through their phosphorylated forms, have the potential to modulate glucose homeostasis by inhibiting major pathways of glucose production.

Interaction with Cellular Signaling Pathways (Referring to 1,5-Anhydro-D-glucitol and related compounds)

The effect of 1,5-Anhydro-D-glucitol (1,5-AG) on insulin (B600854) secretion has been investigated using insulinoma cell lines, which are cancerous beta cells used as models to study insulin release. cytion.com Research using the rat-derived INS-1E insulinoma cell line and isolated rat pancreas preparations found that short-term exposure to 1,5-AG did not increase insulin secretion. nih.gov In contrast, known secretagogues like glimepiride (B1671586) and high concentrations of glucose did stimulate insulin release in these experimental systems. nih.govfrontiersin.org

Further studies on insulinoma-derived cell lines (RINr and MIN6) have shown that 1,5-AG is taken up by these cells through a concentration-dependent, insulin-insensitive transport system. nih.gov The uptake process appears to be mediated by both high- and low-affinity transporters, which are distinct from those found in other cell types. nih.gov Despite its transport into these cells, where it remains mostly in its free form, the evidence indicates that 1,5-AG does not act as a direct stimulant for insulin secretion. nih.govnih.gov

1,5-Anhydro-D-fructose (1,5-AF) is a monosaccharide produced from the breakdown of starch and glycogen. mdpi.comnih.gov In the body, it is rapidly metabolized into 1,5-Anhydro-D-glucitol (1,5-AG). nih.govnih.gov Studies have shown that 1,5-AF has a notable impact on energy metabolism, particularly feeding behavior. nih.govnih.gov

Peroral (oral) administration of 1,5-AF was found to suppress daily food intake in a dose-dependent manner in mice. nih.gov In contrast, the administration of its metabolite, 1,5-AG, did not produce the same satiety effect. nih.govnih.gov Furthermore, direct intracerebroventricular (ICV) injection of 1,5-AF into the brain also resulted in the suppression of feeding, indicating a central mechanism of action. nih.gov These findings suggest that 1,5-AF itself, rather than its more stable metabolite 1,5-AG, is the active molecule responsible for inducing satiety. nih.govnih.gov

The satiety effect of 1,5-Anhydro-D-fructose (1,5-AF) has been linked to its ability to activate specific neurons in the hypothalamus, a key brain region for regulating appetite. nih.govmdpi.com Research has demonstrated that intracerebroventricular (ICV) administration of 1,5-AF leads to the activation of oxytocin (B344502) neurons located in the paraventricular nucleus (PVN) of the hypothalamus. nih.govmdpi.com

This activation was confirmed by several key findings:

An increase in the expression of c-Fos, a marker of neuronal activation, in oxytocin-positive neurons within the PVN following 1,5-AF injection. nih.gov

A significant rise in the messenger RNA (mRNA) expression of oxytocin in the PVN. nih.gov

Direct evidence from brain slice studies showing that 1,5-AF increases the cytosolic Ca2+ concentration in PVN oxytocin neurons, indicating neuronal excitation. mdpi.com

Crucially, the feeding-suppressant effect of 1,5-AF was eliminated in mice genetically engineered to lack oxytocin, confirming that the activation of these specific neurons is essential for its satiety-inducing properties. nih.govmdpi.com These results position 1,5-AF as a potential signaling molecule that monitors energy storage and influences feeding behavior through the central oxytocinergic system. nih.gov

1,5-Anhydro-D-fructose (1,5-AF) has been identified as an activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme that acts as a cellular energy sensor. nih.govnih.gov The activation of AMPK by 1,5-AF triggers a cascade of downstream signaling events with potential therapeutic implications, particularly for aging-associated brain diseases. nih.govdebuglies.comaging-us.com

The primary pathway affected by 1,5-AF-induced AMPK activation is the upregulation of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) and brain-derived neurotrophic factor (BDNF). nih.govnih.govaging-us.com This AMPK/PGC-1α/BDNF pathway is associated with mitochondrial biogenesis, neuroprotection, and cellular stress resistance. mdpi.comnih.gov In vitro studies using PC12 neuron-like cells showed that 1,5-AF activates AMPK, which in turn activates PGC-1α, leading to protective effects against cytotoxicity. mdpi.com

In vivo studies using animal models have further substantiated these findings. The administration of 1,5-AF demonstrated protective effects across different models of aging-related brain disorders. nih.govnih.gov

Table 1: Effects of 1,5-Anhydro-D-fructose in Animal Models of Aging-Associated Brain Diseases

Animal Model Administration Route Observed Effects Pathway Implicated
Acute Ischemic Stroke (AIS) Rats Intraperitoneal injection Reduced cerebral infarct volume, neurological deficits, and mortality. nih.govnih.gov Activation of AMPK/PGC-1α/BDNF pathway. nih.gov
Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs) Oral administration Reduced blood pressure and prolonged survival. nih.govnih.gov Upregulation of the PGC-1α/BDNF pathway. nih.gov
Senescence-Accelerated Mouse-Prone 8 (SAMP8) Oral administration Alleviated age-related decline in motor and cognitive function. nih.govnih.gov Activation of AMPK leading to upregulation of PGC-1α/BDNF. nih.gov

These results suggest that 1,5-AF, by activating the AMPK signaling pathway, can induce endogenous neurovascular protection and may have potential in mitigating the effects of aging-associated brain diseases. nih.govaging-us.com

Role in Oxidative Stress Modulation (Primarily 1,5-Anhydro-D-glucitol)

1,5-Anhydro-D-glucitol (1,5-AG) has been shown to play a role in protecting against oxidative stress. chemsynlab.com Studies suggest that supplemental feeding of 1,5-AG can prevent the onset of diabetes-related symptoms through a systemic antioxidant effect. researchgate.net In patients with type 2 diabetes, levels of 1,5-AG are associated with oxidative stress markers, indicating its potential as an estimator of oxidative stress, particularly in individuals with good glycemic control. d-nb.info Its precursor, 1,5-anhydro-D-fructose, also exhibits antioxidant properties by scavenging reactive oxygen species. researchgate.net

Anti-inflammatory Properties (Referring to 1,5-Anhydro-D-fructose and 1,5-Anhydro-D-glucitol)

Both 1,5-Anhydro-D-fructose (1,5-AF) and 1,5-Anhydro-D-glucitol (1,5-AG) have demonstrated anti-inflammatory activities. researchgate.netnih.gov 1,5-AG can attenuate the release of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in response to inflammatory stimuli like lipopolysaccharides (LPS). nih.govelsevierpure.com This suppression of cytokine release is achieved, in part, by inhibiting the Akt/NF-κB signaling pathway. nih.govelsevierpure.com Similarly, 1,5-AF has been shown to reduce LPS-induced cytokine release by suppressing the phosphorylation of the NF-κB p65 subunit. elsevierpure.com These findings highlight the potential of these compounds to mitigate inflammatory reactions. nih.gov

Antimicrobial Activities (Referring to 1,5-Anhydro-D-fructose)

1,5-Anhydro-D-fructose (1,5-AF) is recognized as a natural compound with antimicrobial properties. spandidos-publications.comiiarjournals.org Research has shown its effectiveness in inhibiting the growth of Gram-positive bacteria, such as coagulase-negative staphylococci and Staphylococcus epidermidis, which are known causes of opportunistic infections. spandidos-publications.com Furthermore, 1,5-AF can suppress the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA). spandidos-publications.com These properties suggest that 1,5-AF may be effective in preventing nosocomial infections. spandidos-publications.com

Clinical and Diagnostic Significance of Anhydro D Glucitols in Disease States

Chemical Intermediate

Isosorbide (B1672297) Production: As mentioned, it is the direct precursor in the synthesis of isosorbide, a versatile bio-based platform chemical used in the production of polymers like polyesters and polycarbonates. nih.govresearchgate.net

Prostaglandin Synthesis: It serves as a useful intermediate in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in animals. guidechem.combiosynth.comguidechem.com

Association with Cardiovascular Complications (Primarily 1,5-Anhydro-D-glucitol)

Predictive Value for Major Adverse Cardiovascular Events

Current research does not provide significant evidence for the use of 1,4-Anhydro-D-glucitol as a predictive marker for major adverse cardiovascular events (MACCE). In contrast, low serum levels of its isomer, 1,5-anhydro-D-glucitol (1,5-AG) , have been consistently associated with an increased risk of cardiovascular events and mortality, particularly in high-risk populations. nih.gov

Studies have demonstrated that a low 1,5-AG value is a predictor of MACCE, even in non-diabetic patients. nih.gov For individuals with acute myocardial infarction or acute coronary syndrome, low 1,5-AG levels have been shown to predict future adverse cardiovascular events. imrpress.comresearchgate.net The predictive power of 1,5-AG is considered more effective in high-risk populations. nih.gov In patients with severe coronary artery lesions, a low 1,5-AG level is associated with a significantly higher risk of MACCE. ahajournals.org Furthermore, in diabetic patients who have undergone percutaneous coronary intervention (PCI), low serum 1,5-AG has been identified as an independent predictor for major adverse cardiovascular events. frontiersin.org

Table 1: Selected Studies on 1,5-Anhydro-D-glucitol and Cardiovascular Events

First Author (Year)Patient PopulationKey FindingReference
Ikeda N (2016)889 patients undergoing first coronary angiographyLow 1,5-AG (<10.0 µg/mL) predicts MACCE even in non-diabetic patients without coronary artery disease. nih.gov
Takahashi S (2016)200 patients post-elective PCI with HbA1c < 7.0%Low 1,5-AG is associated with adverse clinical events. nih.gov
Ouchi S (2017)388 patients with acute coronary syndrome and HbA1c < 7.0%Low 1,5-AG predicted long-term cardiac mortality. nih.gov
Anonymous (2017)429 patients with coronary artery lesionsIn patients with high SYNTAX scores (≥23), low 1,5-AG (<10.0µg/ml) significantly increased the risk of MACCE. ahajournals.org
Anonymous (2022)256 patients undergoing OCT-guided PCI (half with diabetes)Low serum 1,5-AG was an independent predictor of MACE in diabetic patients. frontiersin.org

Link to Vascular Endothelial Dysfunction

There is a lack of specific research linking This compound to vascular endothelial dysfunction. However, the relationship between 1,5-Anhydro-D-glucitol and endothelial health is well-documented. Vascular endothelial dysfunction is an early stage in the development of atherosclerosis and plays a major role in the progression of macrovascular disease in type 2 diabetes mellitus. nih.govnih.gov

Low levels of 1,5-AG, which reflect fluctuations in blood glucose and postprandial hyperglycemia, are associated with vascular endothelial dysfunction in patients with type 2 diabetes, particularly those with an HbA1c below 8.0%. nih.govnih.gov In one study, multivariate analysis identified blood 1,5-AG levels as the only significant and independent determinant of the reactive hyperemia index (RHI), a measure of vascular endothelial function. nih.gov This suggests that 1,5-AG could serve as a useful marker for identifying patients at risk for endothelial dysfunction, which is a known precursor to cardiovascular disease. nih.gov

Hypoglycemia Risk Assessment (Primarily 1,5-Anhydro-D-glucitol)

While information on This compound in hypoglycemia risk is not available, 1,5-Anhydro-D-glucitol has been investigated as a potential marker. Because 1,5-AG levels reflect postprandial hyperglycemia and glycemic variability, and since glycemic variability is linked to hypoglycemia, researchers have explored its utility in predicting hypoglycemia risk. nih.govnih.gov

In a study of adults with type 2 diabetes receiving insulin (B600854) therapy, 1,5-AG levels were significantly lower in the group with a high hypoglycemia-score. nih.govnih.gov After adjusting for factors like mean blood glucose and duration of insulin treatment, 1,5-AG was negatively correlated with the hypoglycemia score. nih.govnih.gov This suggests that lower levels of 1,5-AG could indicate a higher risk of hypoglycemia in well-controlled type 2 diabetes patients on insulin. nih.gov The marker may be particularly useful for assessing short-term changes in glycemic variability in individuals with type 1 diabetes, who often experience severe glycemic fluctuations. e-dmj.org

Role in Other Disease States (e.g., Cancer, Neurodegenerative Diseases, COVID-19)

The role of This compound in cancer, neurodegenerative diseases, or COVID-19 has not been a focus of published research. However, studies on 1,5-Anhydro-D-glucitol and 1,5-Anhydro-D-fructose have revealed potential connections to these conditions.

Cancer: Low levels of 1,5-AG , indicating glucose spikes, have been associated with an increased risk of cancer death in Japanese men with normal glucose tolerance. nih.gov In contrast, some research has shown that 1,5-AG can promote the progression of pre-B acute lymphocytic leukemia by enhancing glycolysis and oxidative stress, which in turn activates the MAPK/ERK signaling pathway. nih.gov Separately, 1,5-Anhydro-D-fructose (1,5-AF) , a monosaccharide derived from starch and glycogen (B147801), has demonstrated anticancer properties. nih.govresearchgate.net

Neurodegenerative Diseases: Research has focused on the therapeutic potential of 1,5-AF . It has been shown to activate 5'-Adenosine monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. debuglies.com The dysregulation of AMPK is linked to brain aging and neurodegenerative conditions like Alzheimer's disease and stroke. debuglies.com In animal models, 1,5-AF administration has shown promise in preventing aging-associated brain diseases by activating the AMPK/PGC-1α/BDNF pathway, which is involved in neurovascular protection and plasticity. nih.govaging-us.com In vitro studies also suggest that 1,5-AF can protect against rotenone-induced neuronal damage, a model for Parkinson's disease, through mechanisms involving mitochondrial biogenesis. mdpi.com

COVID-19: Recent studies have uncovered a significant role for 1,5-AG in COVID-19 pathogenesis. The severity and mortality of COVID-19 are known to be higher in individuals with pre-existing conditions like diabetes, who typically have lower levels of 1,5-AG. newswire.ca Research published in Nature Metabolism showed that 1,5-AG can bind to the S2 subunit of the SARS-CoV-2 spike protein, which may prevent the virus from fusing with and entering human cells. newswire.canih.gov Serum 1,5-AG levels were found to be significantly lower in COVID-19 patients with severe symptoms compared to those with nonsevere illness and healthy controls. newswire.ca In diabetic mice, supplementation with 1,5-AG reduced viral loads and disease severity, suggesting a potential protective mechanism. newswire.catsinghua.edu.cn

Advanced Methodologies for Analysis and Quantification of Anhydro D Glucitols

Spectroscopic Techniques for Characterization (Referring to 1,5-Anhydro-D-glucitol)

Spectroscopic methods are indispensable for the structural elucidation of anhydro-D-glucitols. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural characterization of 1,5-Anhydro-D-glucitol and its derivatives. chemsynlab.com It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are utilized to determine the connectivity of atoms and the stereochemistry of the molecule. For instance, extensive NMR analysis was critical in identifying the structures of new 1,5-anhydro-D-glucitol derivatives isolated from the leaves of Acer ginnala Maxim in a 2 publicly available database provides reference spectra for 1,5-Anhydro-D-glucitol, aiding in its identification. nih.gov

¹H NMR Spectral Data for 1,5-Anhydro-D-glucitol
Instrument Frequency 500 MHz
Solvent Water
pH 7.00
Data sourced from PubChem. nih.gov

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of anhydro-D-glucitols. chemsynlab.com It also provides structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures. The fragmentation of D-glucose, a related monosaccharide, has been studied in detail using techniques like collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD), which provide a model for understanding the complex gas-phase dissociation of such carbohydrates. nih.gov The fragmentation chemistry of deprotonated carbohydrate anions, including 1,4-anhydroglucose, has also been investigated to understand structural evidence from tandem mass spectrometry. rsc.org

GC-MS Data for 1,5-Anhydro-D-glucitol
Instrument Type GC-EI-TOF (Gas Chromatography-Electron Ionization-Time of Flight)
Ionization Mode Positive
Top 5 Peaks (m/z) 147.0 (100% relative intensity), 217.0 (58.76%), 129.0 (40.44%), 103.0 (37.34%), 73.0 (36.17%)
Data sourced from PubChem. nih.gov

Chromatographic Separation Methods (Referring to 1,5-Anhydro-D-glucitol)

Chromatographic techniques are fundamental for the separation, identification, and quantification of anhydro-D-glucitols from complex biological samples. chemsynlab.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the assay of 1,5-Anhydro-D-glucitol, particularly in serum samples. chemsynlab.comnih.gov Various HPLC configurations have been developed for its quantification. One method utilizes a CarboPac MA1 ion-exchange column with a sodium hydroxide (B78521) solution as the mobile phase, followed by pulsed amperometric detection. nih.gov Another approach involves pre-column derivatization with benzoic acid, allowing for sensitive fluorescence detection. nih.gov The resulting derivatives can be separated on a TSK amide 80 column. nih.gov HPLC has also been employed to quantify 1,5-Anhydro-D-glucitol using a MCIGEL CK08S column with a differential refractometer for detection. iiarjournals.org

Example HPLC Methods for 1,5-Anhydro-D-glucitol Analysis
Method Column Detection
Anion Exchange ChromatographyCarboPac MA1Pulsed Amperometry
Pre-column DerivatizationTSK amide 80Fluorescence (λex 275 nm, λem 315 nm)
Normal Phase ChromatographyMCIGEL CK08SDifferential Refractometer
Data compiled from multiple sources. nih.govnih.goviiarjournals.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of 1,5-Anhydro-D-glucitol. This method typically requires derivatization to convert the non-volatile sugar alcohol into a more volatile compound suitable for GC analysis. nih.gov The retention time in the GC column helps in identification, while the mass spectrometer provides definitive structural information and quantification. hmdb.ca

Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their size, charge, and physicochemical properties. chemsynlab.com It has been cited as a method for the quantification of 1,5-Anhydro-D-glucitol in biological samples. chemsynlab.com The principle of CE involves the separation of ions in silica (B1680970) capillaries under the influence of a high-voltage electric field. sebia.comsebia.com This technique offers high resolution and is an alternative to HPLC for separating metabolites like anhydro-D-glucitols. chemsynlab.comnih.gov

Enzymatic Assay Development and Refinement (Primarily for 1,5-Anhydro-D-glucitol)

Enzymatic assays are widely used for the quantification of 1,5-Anhydro-D-glucitol due to their high specificity and sensitivity.

A common enzymatic method for the determination of 1,5-Anhydro-D-glucitol involves the use of pyranose oxidase. This enzyme catalyzes the oxidation of 1,5-Anhydro-D-glucitol, producing hydrogen peroxide, which can then be quantified colorimetrically. An enzyme from Pseudomonas sp. has been shown to catalyze the oxidation of 1,5-anhydro-D-glucitol to 1,5-anhydro-D-fructose. nih.gov

A significant challenge in the enzymatic assay of 1,5-Anhydro-D-glucitol is the interference from glucose, which is typically present in much higher concentrations in biological samples. To address this, various strategies have been developed to remove or mask glucose. One common approach involves the enzymatic conversion of glucose to a non-reactive species by enzymes such as glucose oxidase or hexokinase before the addition of pyranose oxidase.

To improve the efficiency and throughput of 1,5-Anhydro-D-glucitol assays, there has been a trend towards automation and miniaturization. Automated analyzers can perform the entire assay procedure, from sample preparation to detection, with minimal manual intervention. Miniaturized systems, such as microfluidic devices, offer the advantages of reduced reagent consumption, faster analysis times, and the potential for point-of-care testing.

Immunological Techniques for Derivative Detection (Referring to 1,5-Anhydro-D-fructose derivatives)

Immunological techniques, such as ELISA (Enzyme-Linked Immunosorbent Assay), have been developed for the detection of derivatives of 1,5-Anhydro-D-fructose. This is particularly relevant in the context of advanced glycation end products (AGEs), which are formed from the reaction of reducing sugars with proteins and are implicated in the pathogenesis of various diseases. Antibodies specific to fructose-derived AGEs have been developed and used to quantify these products in biological samples. nih.gov These immunoassays provide a highly sensitive and specific method for detecting the presence of these sugar-derived modifications on proteins. arp1.com

Synthesis and Derivatization of 1,4 Anhydro D Glucitol and Its Analogues

Chemical Synthesis Approaches

The principal route for synthesizing 1,4-Anhydro-D-glucitol is the intramolecular dehydration of D-glucitol (sorbitol). This process involves the removal of one molecule of water to form the furanoid ring structure. Various acid catalysts have been employed to facilitate this reaction, with research focusing on improving selectivity and yield.

One common approach involves heating sorbitol in the presence of an acid catalyst. For instance, the use of para-toluenesulfonic acid (p-TSA) as a catalyst at temperatures between 120-140°C under vacuum has been demonstrated. nih.gov In this process, sorbitol is heated, and after an initial dehydration to remove adsorbed water, the catalyst is added. The reaction water is continuously distilled off to drive the reaction towards the formation of the anhydro sugar. nih.gov This reaction is a two-step process, where sorbitol first dehydrates to this compound (1,4-sorbitan), which can then undergo a second dehydration to form 1,4:3,6-dianhydro-D-glucitol (isosorbide). nih.gov

Other acid catalysts, such as sulfuric acid, have also been utilized. One method describes the dehydration of D-sorbitol in the presence of sulfuric acid and water at approximately 104°C over an extended period. google.com Polymer-supported Brønsted acid catalysts have been developed as a heterogeneous catalyst system. rsc.org These solid acid catalysts offer advantages in terms of separation and reusability. A polymer with a Brønsted acidity of 1.82 mmol g⁻¹ was shown to be highly efficient, achieving a 90% selectivity for this compound within 4 hours. rsc.org The catalyst demonstrated good stability and could be recycled for multiple consecutive cycles without a significant loss in activity. rsc.org

More recently, a sustainable one-pot process has been developed to produce sorbitans, including this compound, directly from glucose. acs.org This method combines the catalytic hydrogenation of glucose to sorbitol with a subsequent CO2-mediated dehydration step in the same reactor, avoiding the need for intermediate separation and purification. acs.org

Table 1: Comparison of Chemical Synthesis Methods for this compound

Starting MaterialCatalystKey Reaction ConditionsReported Selectivity/YieldReference
D-Sorbitolpara-Toluenesulfonic acid (p-TSA)120–140 °C, VacuumIntermediate in isosorbide (B1672297) synthesis nih.gov
D-SorbitolSulfuric acid~104 °C, ~52 h47.0% molar yield google.com
D-SorbitolPolymer-supported Brønsted acidNot specified90% selectivity rsc.org
GlucoseRu catalyst and CO₂One-pot hydrogenation and dehydrationHigh selectivity for sorbitans acs.org

Enzymatic Conversion Methods for Production

While enzymatic methods are widely used for the synthesis of various sugar derivatives, specific biocatalytic processes for the direct production of this compound from common substrates like glucose or sorbitol are not extensively documented in the literature. Enzymatic synthesis often provides high selectivity under mild reaction conditions. Research in this area has tended to focus on other anhydro sugars or derivatives of sorbitol. For example, enzymatic methods exist for the conversion of glucose to 1,5-Anhydro-D-glucitol. Additionally, enzymes such as fructosyltransferase and β-d-fructofuranosidase from Aspergillus niger have been used to synthesize fructosyl derivatives of sorbitol from sucrose (B13894) and sorbitol. mdpi.com This process, however, adds a fructose (B13574) moiety rather than creating the intramolecular anhydro ring of this compound. The lack of specific reports on enzymatic conversion suggests that chemical dehydration remains the predominant method for the production of this compound.

Synthesis of Hyperbranched Polymers from Related Dianhydro-D-mannitol (Referring to 2,5-anhydro-D-glucitol units)

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of functional groups. A synthetic route to hyperbranched carbohydrate polymers composed mainly of 2,5-anhydro-D-glucitol units has been developed through the cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol. This monomer is a diepoxide derived from D-mannitol, a stereoisomer of D-glucitol.

The cationic polymerization of 1,2:5,6-dianhydro-D-mannitol, initiated by a catalyst like boron trifluoride etherate (BF₃·OEt₂), proceeds via a proton-transfer reaction mechanism. This process involves an intermolecular propagation step and an intramolecular cyclization step, which forms the 2,5-anhydro-D-glucitol repeating units. The branching of the polymer occurs through proton transfer from hydroxyl groups within the growing polymer chains. This method avoids gelation, which can occur during anionic polymerization of the same monomer, and produces soluble, nanoscale hyperbranched polymers.

Table 2: Properties of Hyperbranched Polymer from 1,2:5,6-dianhydro-D-mannitol

PropertyValue/Description
Monomer1,2:5,6-dianhydro-D-mannitol
Primary Repeating Unit2,5-anhydro-D-glucitol
Polymerization TypeCationic cyclopolymerization (proton-transfer mechanism)
Resulting ArchitectureHyperbranched, nanoscale particle

Derivatization for Enhanced Functionality or Research Probes (e.g., this compound tetraacetate)

The hydroxyl groups of this compound can be chemically modified to alter its physical properties or to create functional molecules for research and other applications. Acetylation is a common derivatization reaction.

The synthesis of this compound tetraacetate involves the reaction of this compound with an acetylating agent, such as acetic anhydride, typically in the presence of a catalyst like pyridine. The resulting tetraacetate is a crystalline solid, in contrast to the often syrupy nature of the parent compound. The crystalline nature of the tetraacetate derivative facilitates its purification and characterization. This derivative has defined physical properties, including a specific melting point (52-54°C) and optical rotation.

Other derivatives can be synthesized by targeting specific hydroxyl groups. For example, 1,4-Anhydro-6-O-dodecanoyl-D-glucitol is a monoester derivative where the primary hydroxyl group at the C-6 position is esterified with dodecanoic acid. Such modifications introduce lipophilic character to the otherwise hydrophilic molecule, creating amphiphilic structures that can have applications as surfactants or emulsifiers.

Stereoselective Synthesis Methodologies

The stereochemistry of this compound is derived from its parent molecule, D-glucitol. However, the principles of stereoselective synthesis are crucial when constructing similar anhydro sugar structures from different precursors, where control over the stereochemistry of newly formed chiral centers is required.

Molecular Mechanisms of Action and Protein Interactions

Proposed Mechanisms of Action for Biological Effects (Primarily 1,5-Anhydro-D-glucitol and its derivatives)

1,5-Anhydro-D-glucitol (1,5-AG) is a metabolically inert analogue of D-glucose found in various foods. caymanchem.com Its primary mechanism of biological relevance is tied to its renal handling, which is directly influenced by blood glucose levels. In healthy individuals, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. caymanchem.com However, during periods of hyperglycemia, high concentrations of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a corresponding decrease in serum levels. caymanchem.com This inverse relationship between serum 1,5-AG and blood glucose makes it a sensitive marker for short-term glycemic control. caymanchem.comchemsynlab.com

Beyond its role as a biomarker, 1,5-AG is formed endogenously from glycogen (B147801) through a two-step process. First, α-1,4-glucan lyase acts on non-reducing glucose residues of glycogen to form 1,5-anhydro-D-fructose (1,5-AF). researchgate.netnih.gov Subsequently, 1,5-AF is reduced to 1,5-AG. researchgate.net Studies have shown that 1,5-AF, a precursor to 1,5-AG, may offer protective effects against neuronal damage by promoting mitochondrial biogenesis. mdpi.com This effect is potentially mediated through the activation of the PGC-1α pathway via AMPK phosphorylation. mdpi.com

Carbohydrate-Protein Interactions (General, including reference to anhydroalditols)

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. wikipedia.orghydropsfetalis.org These interactions are typically mediated by lectins, a class of proteins that specifically recognize and bind to carbohydrate moieties. wikipedia.orgnih.gov The binding is often characterized by relatively low affinity but high specificity, which is achieved through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

Interaction with Specific Transporters (e.g., SLC5A9/SGLT4 for mannose, 1,5-anhydro-D-glucitol, and fructose)

The transport of 1,5-Anhydro-D-glucitol across cell membranes is mediated by specific transporter proteins. Research has identified SLC5A9, also known as Sodium-glucose cotransporter 4 (SGLT4), as a key transporter for 1,5-AG. nih.gov SGLT4 is expressed primarily in the small intestine and kidney. nih.gov

Functional characterization of SGLT4 has revealed that it is a low-affinity, sodium-dependent transporter. nih.gov Its substrate specificity is unique among the SGLT family. While it transports D-glucose, it shows a much higher affinity for D-mannose. nih.gov Furthermore, it is essential for the transport of 1,5-AG and fructose (B13574). nih.gov The competitive inhibition of 1,5-AG reabsorption by high glucose levels occurs at this transporter. More recent studies suggest that another transporter, SGLT5 (SLC5A10), may be the primary renal transporter for 1,5-AG. nih.gov

SubstrateInhibition of AMG Transport by SGLT4
D-mannoseStrongest Inhibition
D-glucoseModerate Inhibition
D-fructoseWeaker Inhibition
1,5-anhydro-D-glucitolWeaker Inhibition
D-galactoseWeakest Inhibition

This table illustrates the relative inhibitory effect of various sugars on α-methyl-D-glucopyranoside (AMG) transport by SGLT4, indicating the transporter's substrate preference. nih.gov

Interference with DNA Synthesis (Referring to Ascopyrone P, a derivative in the anhydrofructose pathway)

Interference with DNA synthesis is a mechanism employed by various cytotoxic and antimicrobial compounds. This can occur through direct damage to the DNA structure, inhibition of enzymes essential for DNA replication and repair, or disruption of the supply of nucleotide precursors. youtube.com For instance, some agents can intercalate into the DNA helix or form adducts, leading to structural distortions that stall replication forks. youtube.com Others may inhibit key enzymes like DNA polymerases or topoisomerases. Unscheduled DNA synthesis (UDS) is a term for DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle, and an increase in UDS can indicate genotoxic damage that triggers a repair response. nih.gov While specific research directly linking Ascopyrone P, a metabolite from the anhydrofructose pathway, to the direct interference of DNA synthesis is not extensively detailed in available literature, compounds with similar structural motifs have been shown to possess biological activities that could potentially involve such mechanisms.

Inhibition of Glycogenolysis by Phosphorylase (Referring to 1,5-Anhydro-D-glucitol)

Glycogenolysis is the metabolic process of breaking down glycogen into glucose-1-phosphate and subsequently glucose for energy. The rate-limiting enzyme in this pathway is glycogen phosphorylase (GP). mdpi.com This enzyme is a target for the development of agents to manage blood glucose levels. mdpi.comresearchgate.net

Studies have reported that 1,5-Anhydro-D-glucitol can inhibit glycogenolysis. researchgate.net Specifically, it has been shown to act as an inhibitor of phosphorylase in rat hepatocytes. researchgate.net This inhibition reduces the breakdown of glycogen, thereby contributing to lower glucose production from hepatic stores. Similarly, phosphorylated derivatives of other anhydro sugars, such as 2,5-anhydro-D-mannitol-1-phosphate, have been shown to be potent inhibitors of phosphorylase a, further demonstrating that this class of compounds can interfere with glycogen metabolism at this key enzymatic step. nih.govnih.gov

CompoundTarget EnzymeEffect
1,5-Anhydro-D-glucitolPhosphorylaseInhibition of Glycogenolysis
2,5-Anhydro-D-mannitol-1-phosphatePhosphorylase aInhibition (Ki = 2.4 mM)

This table summarizes the inhibitory effects of anhydro sugars on glycogen phosphorylase. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Development of More Specific and Sensitive Analytical Methods

Future research is focused on creating more specific and sensitive analytical methods for detecting and quantifying anhydro-D-glucitols. chemsynlab.com While techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used, there is a continuous need for improvement. nih.govchemsynlab.com The development of advanced biosensors is a promising area. For instance, research into nanosensing membranes in light-addressable potentiometric biosensors for 1,5-anhydroglucitol determination showcases the move towards more sophisticated and potentially real-time monitoring technologies. researchgate.net These advancements are crucial for both clinical diagnostics and for verifying the purity and structure of synthesized anhydro-D-glucitol derivatives used in various applications. researchgate.netresearchgate.net

Investigation of Therapeutic Potential

Significant research is being directed towards the therapeutic potential of 1,5-Anhydro-D-glucitol (1,5-AG) and its related compounds. chemsynlab.com 1,5-AG is considered a potential therapeutic target for conditions related to oxidative stress and cardiovascular disease. chemsynlab.com Furthermore, its precursor, 1,5-anhydro-D-fructose (1,5-AF), has demonstrated a range of bioactive properties, including antioxidant and anti-inflammatory effects, suggesting its potential use in treating various diseases. nih.govresearchgate.net Studies have shown that 1,5-AF may offer cytoprotective effects and has therapeutic potential for neurodegenerative conditions like Parkinson's disease. mdpi.com Natural compounds that feature a 1,5-anhydro-D-glucitol core, such as ginnalins, are also being investigated for their therapeutic properties, including anti-cancer potential. explorationpub.com

Exploration of Role in Other Disease States

Beyond its established role as a marker for glycemic control, research is expanding to understand the involvement of 1,5-Anhydro-D-glucitol in other diseases, such as cancer and neurodegenerative disorders. chemsynlab.com In pancreatic cancer, a combination of serum metabolites including 1,5-anhydro-D-glucitol has been suggested for the detection of the disease. nih.gov In the context of neurodegenerative diseases like Alzheimer's, understanding glucose metabolism in the brain is critical, and compounds that are structurally similar to glucose, such as 1,5-AG, are of interest. nih.govfrontiersin.org Additionally, 1,5-anhydro-D-fructose, which is metabolized to 1,5-AG in vivo, has shown potential anti-aging effects on aging-associated brain diseases in animal models. nih.gov

Applications in Biotechnology and Food Science

Anhydro-D-glucitols have emerging applications in the fields of biotechnology and food science. In food science, sorbitan (B8754009) fatty acid esters, which are derived from the dehydration of sorbitol to form 1,4-anhydro-D-glucitol (sorbitan), are used as emulsifiers and crystal modifiers in products like margarine and chocolate. vdoc.pubebin.pubhcu.edu.gh There is also interest in using compounds like 1,5-anhydro-D-fructose as a potential low-calorie sweetener or food supplement due to its antimicrobial and antidiabetic properties. researchgate.net In biotechnology, this compound has been utilized as a chiral template in the synthesis of complex organic molecules. researchgate.net

Table 1: Applications of Anhydro-D-glucitols in Biotechnology and Food Science

Compound Application Area Specific Use
This compound (Sorbitan) Food Science Precursor for sorbitan esters (emulsifiers)
1,5-Anhydro-D-fructose Food Science Potential low-calorie sweetener, food supplement

Further Elucidation of In Vivo Metabolism and Pharmacokinetics

A deeper understanding of the in vivo metabolism and pharmacokinetics of anhydro-D-glucitols is a key area for future research. It is known that 1,5-anhydro-D-fructose is metabolized in vivo to 1,5-anhydro-D-glucitol. nih.gov The metabolic pathways and the factors influencing the absorption, distribution, and excretion of these compounds are critical for their development as both biomarkers and therapeutic agents. chemsynlab.com

Understanding Interactions with the Central Nervous System

Emerging research is beginning to uncover the interactions of anhydro-D-glucitols with the central nervous system (CNS). Studies have investigated the sleep-improving effects of 1,5-anhydro-D-glucitol isolated from natural sources, finding that it can significantly prolong sleep time in animal models. mdpi.com This suggests a potential modulation of neurotransmitter systems. mdpi.com Given the brain's reliance on glucose, and the structural similarity of these compounds to glucose, understanding their transport across the blood-brain barrier and their effects on neuronal function is an important frontier. frontiersin.org

Nanotechnology-Based Approaches for Improved Delivery of Natural Products

Nanotechnology offers promising strategies to overcome limitations associated with the clinical application of natural products, including those based on the anhydro-D-glucitol structure. researchgate.net Techniques involving nanoparticles, liposomes, and micelles are being explored to improve the delivery, solubility, and bioavailability of such compounds. researchgate.net In the context of pancreatic cancer, where 1,5-AG has been identified as a potential biomarker, nanotechnology is being investigated to enhance drug delivery to dense tumor tissues. nih.gov These advanced delivery systems could be pivotal in translating the therapeutic potential of anhydro-D-glucitol derivatives into effective clinical treatments. researchgate.netcnr.it

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,5-Anhydro-D-glucitol
1,5-Anhydro-D-fructose
D-glucose
D-mannose
D-fructose
D-glucitol
D-galactose
D-tagatose
Ginnalin A
Ginnalin B
Ginnalin C
Hamamelitannin
Curcumin
Xylitol
Histidine
Inositol
Palmitic acid
Sorbitol
Isosorbide (B1672297)
Isosorbide dimethacrylate
Methacrylic anhydride
p-Toluenesulfonic acid
1,4-Anhydro-D-xylitol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.